molecular formula C21H14Cl2N2OS B3013295 N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline CAS No. 400084-95-9

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline

Cat. No.: B3013295
CAS No.: 400084-95-9
M. Wt: 413.32
InChI Key: HWLLFQBDTTWPIO-ZHACJKMWSA-N
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Description

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline is a complex organic compound that features a combination of furan, thiazole, and aniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and catalysts to ensure high yield and purity . Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline is unique due to its combination of furan, thiazole, and aniline moieties, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-[(E)-2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS/c22-14-6-7-16(17(23)12-14)19-8-9-20(26-19)18-13-27-21(25-18)10-11-24-15-4-2-1-3-5-15/h1-13,24H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLLFQBDTTWPIO-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=NC(=CS2)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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